BP 2025 Monograph: Impurity C Limit Is 15-Fold Stricter Than Impurity D
In the British Pharmacopoeia 2025 monograph for Mesna, the acceptance limit for Impurity C (2-acetylthioethanesulfonic acid) is set at not more than 0.2%, while the limit for Impurity D (2,2′-disulfanediylbis(ethanesulfonic acid)) is 3.0% [1]. This 15-fold difference in permissible levels demonstrates that Impurity C is considered a more critical impurity requiring tighter control, likely due to its potential toxicological significance or synthetic prevalence. For procurement, this quantifies the necessity of using the specific Impurity C reference standard for method validation rather than a generic thiosulfonate surrogate.
| Evidence Dimension | Pharmacopoeial impurity acceptance limit (% area) |
|---|---|
| Target Compound Data | ≤0.2% (as Mesna Impurity C) |
| Comparator Or Baseline | ≤3.0% (Mesna Impurity D) |
| Quantified Difference | 15-fold stricter limit for Impurity C |
| Conditions | HPLC-UV analysis per BP 2025 Mesna monograph, relative retention time ~1.4 for Impurity C vs ~2.3 for Impurity D |
Why This Matters
Stricter regulatory limits require higher purity reference standards and more precise quantification methods, making the certified Impurity C standard indispensable for compliance.
- [1] British Pharmacopoeia 2025. Mesna Monograph (Ph. Eur. monograph 1674). Related substances test: impurity C ≤0.2%, impurity D ≤3.0%. View Source
